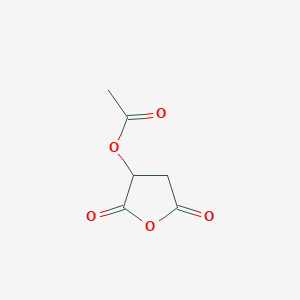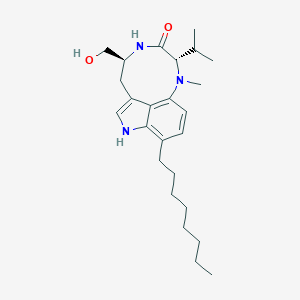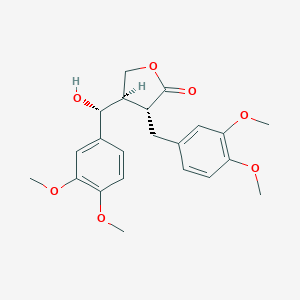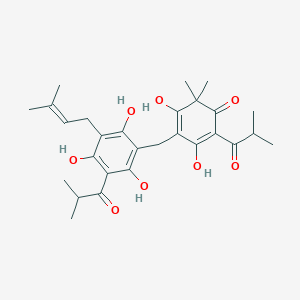
Lisofylline
Vue d'ensemble
Description
Lisofylline is an anti-inflammatory agent that modifies lipid metabolism under stress conditions and has been under development for various clinical applications, including modifying toxicity in patients undergoing dose-intensive cytotoxic therapy and preventing multiorgan failure and acute respiratory distress syndrome after oxidative injury. It demonstrates a range of biological effects, including rapid and prolonged suppression of serum levels of free fatty acids, and protection of pancreatic beta cells from dysfunction induced by pro-inflammatory cytokines (Cui et al., 2006).
Synthesis Analysis
The synthesis of this compound and its analogs involves maintaining the side chain (5-R-hydroxyhexyl) constant while substituting various nitrogen-containing heterocyclic structures for the xanthine moiety of LSF. This process aims to develop new agents based on the LSF structural motif to resolve potency and pharmacokinetic liabilities (Cui et al., 2006).
Molecular Structure Analysis
This compound's molecular structure, 1-(5-R-hydroxyhexyl)-3,7-dimethylxanthine, is crucial for its biological activity. The xanthine core is modified to include a 5-R-hydroxyhexyl side chain, which is essential for its pharmacological properties. Advanced studies include chemoenzymatic enantioselective synthesis of this compound enantiomers, highlighting the importance of molecular chirality in its biological efficacy (Borowiecki et al., 2021).
Chemical Reactions and Properties
This compound participates in various biochemical processes, including modulating stress-associated changes in lipid metabolism. Its effects on lipid metabolism are significant, causing rapid and prolonged suppression of serum free fatty acids levels and influencing serum triglycerides (Bursten et al., 1998).
Physical Properties Analysis
The physical properties of this compound, such as solubility and stability, are influenced by its molecular structure. Innovations like the this compound-Linoleic acid (LSF-LA) conjugate aim to improve its bioavailability and pharmacokinetic profile, showing enhanced cellular uptake and metabolic stability, thus extending its half-life and therapeutic efficacy (Italiya et al., 2019).
Chemical Properties Analysis
The chemical reactivity of this compound, including its interaction with biological molecules and susceptibility to metabolic conversion, plays a critical role in its pharmacological effects. Its metabolism involves conversion to active metabolites, which are instrumental in its anti-inflammatory and immunomodulatory actions. The conversion of this compound to its principal metabolites, including this compound 4,5-diol, is mediated by cytochrome P450 enzymes, highlighting the importance of its chemical properties in therapeutic applications (Shin & Slattery, 1998).
Applications De Recherche Scientifique
Respiratory and Autoimmune Disorders : LSF is being investigated for its potential in treating acute respiratory distress syndrome, acute lung injury, septic shock, and mucositis. It also shows promise in preventing autoimmune diabetes in non-obese diabetic mice by inhibiting STAT4 activation and suppressing proinflammatory cytokines (Pękala et al., 2007; Yang et al., 2003) (Pękala, Godawska-Matysik, & Żelaszczyk, 2007) (Yang, Chen, Fialkow, Ellett, Wu, & Nadler, 2003).
Lung Injury and Mortality : A study found that LSF ameliorates hyperoxia-induced lung injury and mortality by inhibiting CREB activation and reducing proinflammatory cytokine expression in the lungs (George et al., 1999) (George, Fantuzzi, Bursten, Leer, & Abraham, 1999).
Cancer Therapy : LSF enhances hematopoietic recovery and tumor response to cytotoxic therapy, and it is more effective than pentoxifylline as a modifier of gamma-radiation therapy, potentially improving cancer patients' response to radiation therapy (Teicher et al., 1997; Wong et al., 1996) (Teicher, Kakeji, & Northey, 1997) (Wong, Ara, Keyes, Herbst, Coleman, & Teicher, 1996).
Diabetes Treatment : LSF may have therapeutic value in preventing Type 1 diabetes and preserving beta cell functional mass during islet isolation. It also enhances glucose-stimulated insulin secretion in vivo and in vitro (Yang et al., 2005; Striffler & Nadler, 2004) (Yang, Chen, & Nadler, 2005) (Striffler & Nadler, 2004).
Sepsis and Hemorrhagic Shock : LSF treatment attenuated sepsis-induced pulmonary hypertension and hypoxemia in pigs. It also improves survival after experimental hemorrhagic shock by decreasing white cell adhesiveness (Hasegawa et al., 1997; Waxman et al., 1996) (Hasegawa, Oka, Nakayama, Berry, Bursten, Rice, & Raffin, 1997) (Waxman, Daughters, Aswani, & Rice, 1996).
Bone Marrow Transplantation : In a study, LSF 3 mg/kg reduced the incidence of infections and improved 100-day survival in patients receiving related-donor allogeneic bone marrow transplantation (List et al., 2000) (List, Maziarz, Stiff, Jansen, Liesveld, Andrews, Schuster, Wolff, Litzow, Karanes, Dahlberg, Kirkhart, Bianco, & Singer, 2000).
Orientations Futures
Lisofylline has shown potential in preventing type 1 diabetes in preclinical models and improving the function and viability of isolated or transplanted pancreatic islets . It also directly reduces glucose-induced changes in human kidney cells, suggesting that this compound and its analogs have the potential to treat the complications associated with diabetes .
Mécanisme D'action
Target of Action
Lisofylline (LSF) is a synthetic small molecule with novel anti-inflammatory properties . It is a metabolite of pentoxifylline . It is known to block interleukin-12 (il-12) signaling and stat-4 activation in target cells and tissues . IL-12 and STAT-4 activation are important pathways linked to inflammation and autoimmune damage to insulin-producing cells .
Mode of Action
This compound interacts with its targets by improving cellular mitochondrial function . It also blocks the signaling of interleukin-12 (IL-12) and the activation of STAT-4 in target cells and tissues . This action is crucial in reducing inflammation and autoimmune damage to insulin-producing cells .
Biochemical Pathways
It is known that this compound can effectively prevent type 1 diabetes in preclinical models and improves the function and viability of isolated or transplanted pancreatic islets . It also directly reduces glucose-induced changes in human kidney cells , suggesting that this compound and its analogs have the potential to treat the complications associated with diabetes.
Pharmacokinetics
A study on mice has shown that the estimated intrinsic hepatic clearance was 5427 ml/min and hepatic clearance calculated using the well-stirred model was 122 ml/min . The renal clearance of this compound was equal to zero .
Result of Action
The result of this compound’s action is the prevention of type 1 diabetes in preclinical models and the improvement of the function and viability of isolated or transplanted pancreatic islets . It also directly reduces glucose-induced changes in human kidney cells , suggesting that this compound and its analogs have the potential to treat the complications associated with diabetes.
Action Environment
For example, the metabolism of this compound can be decreased when combined with Acetaminophen
Propriétés
IUPAC Name |
1-(5-hydroxyhexyl)-3,7-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8-9,18H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMXQKNUPPXBRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046343 | |
| Record name | (+/-)-Lisofylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6493-06-7, 100324-81-0 | |
| Record name | Penthydroxyfylline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006493067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lisofylline [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100324810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-Lisofylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LISOFYLLINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R99EE080JS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


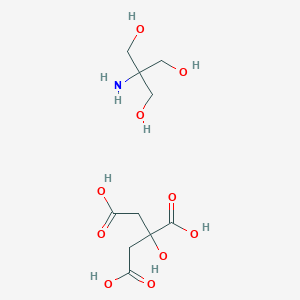
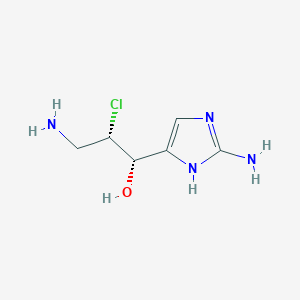
![1-[(1S)-3-Chloro-1-phenylpropoxy]-2-methylbenzene](/img/structure/B19207.png)


![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxamide](/img/structure/B19225.png)
